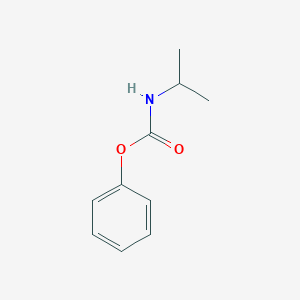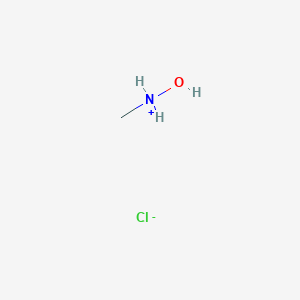
(1-Methylethyl)carbamic Acid Phenyl Ester
Descripción general
Descripción
Phenyl N-isopropylcarbamate, also known as isopropyl N-phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2. It is an isopropyl ester of carbamic acid and is known for its various applications, particularly in agriculture as a selective herbicide. This compound is effective in inhibiting plant growth and is used to control weeds in various crops .
Mecanismo De Acción
Target of Action
Phenyl N-isopropylcarbamate, also known as phenyl N-(propan-2-yl)carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in biological systems . .
Mode of Action
Carbamates in general are designed to make drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors .
Biochemical Pathways
The phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds, could potentially be influenced by phenyl derivatives .
Pharmacokinetics
Phenyl N-isopropylcarbamate has been labeled with stable heavy isotopes of hydrogen, carbon, and other elements for use as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that treatment of plants with n-phenyl carbamate herbicides produces root swelling, and affected cells are arrested at metaphase or anaphase, contain enlarged and polyploid nuclei .
Action Environment
Environmental conditions are extremely important in determining the extent of plant response to isopropyl N-phenyl carbamate (IPC), a selective herbicide used in the control of weedy grasses and certain broadleaf species . The herbicidal effectiveness of IPC was found to be highly variable under different conditions .
Análisis Bioquímico
Biochemical Properties
Phenyl N-isopropylcarbamate is a derivative of the phenylpropanoid pathway, which is a metabolic pathway in plants that produces a wide range of organic compounds . The phenylpropanoid pathway is derived from the amino acids phenylalanine and tyrosine
Molecular Mechanism
It is known that the structure of phenyl N-isopropylcarbamate was solved by direct methods and refined to an R of 0·123 for 455 observed reflections . The molecule is stabilised by N-H . O hydrogen bonds (2·873A)
Metabolic Pathways
Phenyl N-isopropylcarbamate is a derivative of the phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl N-isopropylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to synthesize substituted O-aryl carbamates .
Industrial Production Methods
In industrial settings, (1-Methylethyl)carbamic Acid Phenyl Ester is produced using large-scale reactors where phenyl isocyanate and isopropanol are mixed under controlled conditions. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation or crystallization to obtain high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert (1-Methylethyl)carbamic Acid Phenyl Ester into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phenyl N-isopropylcarbamate has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Phenylurethane: Similar in structure and used as a sedative and hypnotic agent.
Isopropyl N-(3-chlorophenyl)carbamate: Another herbicide with similar applications in agriculture.
Carbamic acid esters: A broad class of compounds with various applications in agriculture and medicine.
Uniqueness
Phenyl N-isopropylcarbamate is unique due to its specific action as a selective herbicide and its ability to inhibit plant growth effectively. Its structural properties and mode of action make it a valuable compound in both agricultural and scientific research .
Propiedades
IUPAC Name |
phenyl N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVFGTVVVYSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307262 | |
| Record name | phenyl N-isopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17614-10-7 | |
| Record name | 17614-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl N-isopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)


![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)








